molecular formula C17H20FNO4S B2385576 N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1105235-56-0

N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2385576
CAS No.: 1105235-56-0
M. Wt: 353.41
InChI Key: YVRILVHKWBMCOA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a chemical compound of significant interest in biomedical research, particularly for investigating novel therapeutic pathways. As a sulfonamide derivative, it shares a core structural motif with compounds known to exhibit a range of potent biological activities. Patents and scientific literature indicate that structurally similar sulfonamides are being explored for the prevention and treatment of cardiovascular diseases, often through mechanisms that may involve the modulation of apolipoprotein A-I (Apo-AI) and lipid metabolism . Furthermore, research on analogous compounds highlights their potential in oncology, with some sulfonamides demonstrating robust in vitro antitumor efficacy by disrupting microtubule assembly, inhibiting tubulin polymerization, and inducing G2/M cell cycle arrest and apoptosis in cancer cell lines . Other related sulfonamides have also been identified as inhibitors of complement-associated diseases, suggesting a broader scope for immunology research . This product is intended for research purposes to further elucidate these and other potential mechanisms of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-12-8-13(2)10-15(9-12)23-7-6-19-24(20,21)17-11-14(18)4-5-16(17)22-3/h4-5,8-11,19H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRILVHKWBMCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Fluorinated Anisole Derivatives

The most efficient route begins with 2-methoxy-5-fluoroaniline as the starting material:

Step 1: Diazotization and Sulfonation
$$ \text{2-Methoxy-5-fluoroaniline} \xrightarrow[\text{NaNO}2, \text{HCl}]{0-5^\circ \text{C}} \text{Diazonium salt} \xrightarrow{\text{SO}2, \text{CuCl}_2} \text{5-Fluoro-2-methoxybenzenesulfonic acid} $$

Step 2: Chlorination to Sulfonyl Chloride
$$ \text{Sulfonic acid} \xrightarrow{\text{PCl}5 \text{ or SOCl}2} \text{5-Fluoro-2-methoxybenzenesulfonyl chloride} $$

Key parameters:

  • Temperature control : Maintain <40°C during chlorination to prevent demethylation
  • Solvent selection : Dichloromethane or chlorobenzene optimizes yield (78-85%)

Preparation of 2-(3,5-Dimethylphenoxy)ethylamine

Williamson Ether Synthesis Route

Reaction Scheme :
$$ \text{3,5-Dimethylphenol} + \text{2-Bromoethylamine hydrobromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{Target amine} $$

Optimization data:

Parameter Optimal Value Yield Impact
Base Potassium carbonate 89% yield
Solvent DMF 92% purity
Reaction time 12 hours Minimal byproducts

Reductive Amination Alternative

For improved stereochemical control:
$$ \text{3,5-Dimethylphenoxyacetaldehyde} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{2-(3,5-Dimethylphenoxy)ethylamine} $$

Sulfonamide Bond Formation

Classical Coupling Methodology

Standard Protocol :

  • Dissolve 5-fluoro-2-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous THF
  • Add 2-(3,5-dimethylphenoxy)ethylamine (1.1 equiv) slowly at 0°C
  • Stir for 4-6 hours at room temperature
  • Quench with ice water and extract with ethyl acetate

Yield Optimization :

Condition Effect on Yield
Triethylamine (1.5 equiv) Increases to 88%
Molecular sieves (4Å) Reduces hydrolysis
Solvent: THF/DCM (3:1) Improves solubility

Microwave-Assisted Synthesis

Recent advancements show significant improvements:

  • 120°C , 300W , 20 minutes → 94% conversion
  • Reduced oligomerization side products

Analytical Characterization Data

Critical quality control parameters for the final compound:

Spectroscopic Data :

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6):
    δ 7.82 (d, J=8.8 Hz, 1H, Ar-H), 7.12 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.65 (s, 2H, Ar-H), 4.05 (t, J=6.0 Hz, 2H), 3.85 (s, 3H), 3.15 (t, J=6.0 Hz, 2H), 2.25 (s, 6H)
  • HRMS : m/z calculated for C18H21FN2O4S [M+H]+: 393.1284, found: 393.1281

Chromatographic Purity :

  • HPLC: 99.8% (Zorbax SB-C18, 75:25 MeCN/H2O)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Classical coupling 78 98.5 Industrial
Microwave-assisted 94 99.2 Lab-scale
Flow chemistry 82 98.9 Pilot-scale

Key findings:

  • Microwave methods offer superior yields but require specialized equipment
  • Classical approach remains preferable for multi-kilogram synthesis

Industrial-Scale Process Considerations

Critical parameters for manufacturing:

  • Cost Analysis :
    • Amine component contributes 62% of total raw material cost
    • Solvent recovery systems essential for economic viability
  • Safety Protocols :

    • Sulfonyl chloride handling requires <25°C environments
    • Exothermic reaction control during coupling step
  • Waste Management :

    • THF recovery via distillation (89% efficiency)
    • Aqueous waste neutralization with Ca(OH)2

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as sodium methoxide or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, such as methoxy-substituted derivatives.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and substituents can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phenoxy-Substituted Sulfonamides and Amides

The compound shares structural motifs with several analogs in the evidence:

Compound Name Key Structural Differences Reported Use/Activity Reference
N-(2-(3,5-Dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (Target) 3,5-dimethylphenoxy, 5-fluoro, 2-methoxy Not explicitly stated in evidence
N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine Triazine core, 1-methylethyl linker Pesticide (Triaziflam)
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) 2,6-dimethylphenoxy, aminoalkanolic backbone Pharmacological (unspecified)
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Oxazolidinone ring, 2,6-dimethylphenyl Fungicide (Oxadixyl)

Key Observations :

  • Substituent Position: The 3,5-dimethylphenoxy group in the target compound contrasts with the 2,6-dimethylphenoxy in analogs like compound e and oxadixyl . Steric and electronic differences at these positions may alter target binding; for example, 2,6-substitution often enhances planarity in agrochemicals for membrane penetration.
  • Core Structure : Unlike triaziflam’s triazine core , the target’s benzenesulfonamide scaffold is more typical of pharmaceuticals (e.g., anticonvulsants, COX inhibitors).
  • Functional Groups : The 5-fluoro substituent in the target may mimic the role of fluorine in pesticides like sulfentrazone (), where it improves resistance to metabolic degradation .
Anticonvulsant and Cardiovascular Analogs

highlights phenoxyethyl aminoalkanol derivatives with anticonvulsant activity, such as N-(2,3-dimethylphenoxy)alkyl aminoalkanols. While the target lacks the aminoalkanol group, its ethylphenoxy linker and sulfonamide group may confer similar CNS activity via sodium channel modulation .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, synthetic routes, and potential applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Aromatic Rings : Contributing to hydrophobic interactions.
  • Sulfonamide Group : Known for its ability to form hydrogen bonds with biological targets.
  • Fluorine and Methoxy Substituents : These groups enhance lipophilicity and may influence receptor binding.

The IUPAC name of the compound is N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide, with the following molecular formula:

C17H20FNO4SC_{17}H_{20}FNO_4S

Synthesis

The synthesis typically involves multiple steps starting from readily available precursors. A common route includes:

  • Preparation of 3,5-dimethylphenol : Methylation of phenol using methyl iodide.
  • Formation of 2-(3,5-dimethylphenoxy)ethylamine : Reaction of 3,5-dimethylphenol with ethylene oxide.
  • Synthesis of 5-fluoro-2-methoxybenzenesulfonyl chloride : Achieved via sulfonation with chlorosulfonic acid.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The sulfonamide group can interact with active site residues.
  • Receptor Modulation : The aromatic rings engage in hydrophobic interactions, potentially modulating receptor activity.

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor activity. For instance, studies have shown that derivatives exhibit higher cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827) and fibroblast cell lines (MRC-5) .

CompoundCell LineIC50 (μM)Activity Type
Compound 5A5492.12 ± 0.21High
Compound 6HCC8275.13 ± 0.97Moderate
Compound 8NCI-H3586.48 ± 0.11High

These findings suggest that this compound could possess similar properties due to structural similarities.

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    • A study explored various benzothiazole derivatives showing promising antitumor effects in vitro. Compounds were tested on three human lung cancer cell lines and demonstrated significant cytotoxicity while maintaining lower toxicity towards normal fibroblast cells .
  • Mechanistic Insights :
    • Research on similar compounds indicated that their interaction with DNA could be a potential pathway for antitumor activity. The binding modes observed suggest that modifications in the chemical structure can enhance efficacy .

Q & A

Q. What are the key steps and conditions required for synthesizing N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide?

Methodology:

  • Synthesis typically involves multi-step routes, including nucleophilic substitution and sulfonamide bond formation. For example:

Ether linkage formation : Reacting 3,5-dimethylphenol with a bromoethyl intermediate under reflux with a strong base (e.g., K₂CO₃) in aprotic solvents like DMF .

Sulfonylation : Coupling the intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) .

  • Critical conditions include temperature control (70–80°C for reflux), pH adjustment during purification (pH 5–6 to avoid salt formation), and chromatography for isolating high-purity products .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodology:

  • Analytical techniques :
  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities .
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy at C2, fluoro at C5) and ether linkage integrity .
  • X-ray crystallography : Resolve steric effects from 3,5-dimethylphenoxy groups and sulfonamide conformation .

Q. What solvent systems are recommended for solubility testing of this sulfonamide derivative?

Methodology:

  • Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For biological assays, prepare stock solutions in DMSO (<1% v/v) diluted in PBS or cell culture media .
  • Solubility in aqueous buffers is pH-dependent; adjust to physiological pH (7.4) to mimic in vivo conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodology:

  • Assay standardization : Compare protocols for inconsistencies in cell lines (e.g., bacterial vs. mammalian), compound concentrations, and endpoint measurements .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC₅₀ values from enzymatic assays .
  • Structural validation : Reconfirm batch purity via LC-MS and repeat assays under controlled conditions to isolate confounding factors .

Q. What strategies optimize reaction yields for the sulfonamide coupling step in large-scale synthesis?

Methodology:

  • Design of Experiments (DOE) : Screen variables like stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), solvent polarity (DCM vs. THF), and reaction time (4–8 hrs) .
  • Catalysis : Add triethylamine (TEA) as a base to neutralize HCl byproducts and accelerate coupling .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 mins) while maintaining yields >80% .

Q. How do electronic and steric effects of the 3,5-dimethylphenoxy group influence this compound’s mechanism of action?

Methodology:

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituents (e.g., -CF₃, -NO₂) and compare binding affinities via surface plasmon resonance (SPR) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to assess steric clashes with target enzymes (e.g., cyclooxygenase-2) .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

Methodology:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
  • Cryo-EM/X-ray co-crystallography : Resolve 3D structures of the compound bound to receptors (e.g., GPCRs) .

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